molecular formula C17H30O4 B14352540 Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate CAS No. 90775-65-8

Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate

Cat. No.: B14352540
CAS No.: 90775-65-8
M. Wt: 298.4 g/mol
InChI Key: LZXLEDKUYPPUAQ-UHFFFAOYSA-N
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Description

Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of an oxane ring and a dec-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures around 60-80°C.

    Solvent: Commonly used solvents include toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxane ring with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Acetone, ethanol, and other polar solvents are commonly used.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways.

    Receptor Binding: Binding to receptors to trigger or block signaling cascades.

Comparison with Similar Compounds

Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate can be compared with other similar compounds, such as:

    Ethyl 10-[(tetrahydro-2H-pyran-2-yl)oxy]dec-2-enoate: Similar structure but with a tetrahydropyran ring.

    Ethyl 10-[(oxolan-2-yl)oxy]dec-2-enoate: Contains an oxolane ring instead of an oxane ring.

Uniqueness

The presence of the oxane ring in this compound imparts unique reactivity and properties, distinguishing it from other similar compounds

Properties

CAS No.

90775-65-8

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 10-(oxan-2-yloxy)dec-2-enoate

InChI

InChI=1S/C17H30O4/c1-2-19-16(18)12-8-6-4-3-5-7-10-14-20-17-13-9-11-15-21-17/h8,12,17H,2-7,9-11,13-15H2,1H3

InChI Key

LZXLEDKUYPPUAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCCOC1CCCCO1

Origin of Product

United States

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